molecular formula C14H16ClF3N2O2 B7662190 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide

3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide

Cat. No.: B7662190
M. Wt: 336.74 g/mol
InChI Key: NDZBOVLHRPEGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential use in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is defective in CF patients. In addition to its potential use in treating CF, CFTRinh-172 has also been studied for its effects on other physiological processes.

Mechanism of Action

3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 selectively inhibits the 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTR chloride channel by binding to a specific site on the channel protein. The binding of 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 prevents the opening of the chloride channel, leading to decreased chloride transport and mucus clearance. The selectivity of 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 for the 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTR channel makes it a promising therapeutic agent for 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide.
Biochemical and Physiological Effects:
3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 has been shown to improve chloride transport and mucus clearance in this compound patients. In addition, 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 has been shown to regulate ion channels in the heart and brain, leading to potential applications in the treatment of cardiac arrhythmias and neurological disorders.

Advantages and Limitations for Lab Experiments

3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 has several advantages for lab experiments, including its selectivity for the 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTR chloride channel and its well-characterized mechanism of action. However, 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 also has some limitations, including its low solubility and potential off-target effects on other ion channels.

Future Directions

There are several potential future directions for 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 research, including:
1. Further optimization of the compound for increased solubility and selectivity.
2. Development of 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 analogs with improved pharmacokinetic properties and reduced off-target effects.
3. Investigation of the effects of 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 on other physiological processes, including the regulation of ion channels in the heart and brain.
4. Exploration of the potential use of 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 in combination with other 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide therapies, including gene therapy and 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTR correctors.
5. Investigation of the potential use of 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 in the treatment of other diseases, including cardiac arrhythmias and neurological disorders.
In conclusion, 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 is a promising small molecule inhibitor with potential applications in the treatment of this compound and other diseases. Further research is needed to optimize the compound and explore its potential uses in other physiological processes.

Synthesis Methods

3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 was first synthesized by a team of researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves a series of chemical reactions, including the reaction of 3-chloro-5-(trifluoromethyl)benzoic acid with N,N-dimethylpropylamine to form an amide, followed by the reaction of the amide with 4-chloro-2-butanone to form 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172.

Scientific Research Applications

3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 has been extensively studied for its potential use in treating 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide. The defective 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTR chloride channel in this compound patients leads to thick, sticky mucus buildup in the lungs and other organs, leading to chronic infections and other complications. 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 has been shown to selectively inhibit the defective 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTR channel, leading to improved chloride transport and mucus clearance in this compound patients. In addition to its potential use in treating this compound, 3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamideTRinh-172 has also been studied for its effects on other physiological processes, including the regulation of ion channels in the heart and brain.

Properties

IUPAC Name

3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O2/c1-20(2)12(21)4-3-5-19-13(22)9-6-10(14(16,17)18)8-11(15)7-9/h6-8H,3-5H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZBOVLHRPEGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCNC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.